N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide
Description
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)12-4-6-13(7-5-12)15-14(18)10-16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
InChI Key |
BTFSIMIIDGGVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC2 |
solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Alkylation-Cyclization Strategy
A streamlined approach combines alkylation and cyclization steps using 4-acetylaniline and 1-(2-chloroethyl)pyrrolidine .
Reaction Conditions
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium phosphate (K₃PO₄)
-
Temperature: 100°C for 12 hours
The reaction proceeds via in situ formation of a carboxamide intermediate, which cyclizes to the target compound. Purification via recrystallization from methanol yields the product in 58–64% purity .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
Procedure
4-Acetylaniline, chloroacetyl chloride, and pyrrolidine are mixed in a 1:1.2:1.5 molar ratio. The mixture is irradiated at 120°C for 15 minutes using a microwave synthesizer. The crude product is washed with cold water and dried under vacuum, achieving a yield of 82% with >95% purity (HPLC) .
Continuous Flow Reactor Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency .
Key Parameters
-
Residence Time: 30 minutes
-
Temperature: 70°C
-
Catalyst: Amberlyst-15 (ion-exchange resin)
This method achieves a throughput of 1.2 kg/hour with 88% yield and minimizes byproducts like 2-hydroxypyrrolidine .
Alternative Route via 4-Aminobutyric Acid Derivatives
A patent (RU2629117C1) describes using potassium 3-R¹R²-4-aminobutyrate and chloroacetamide :
Step 1: React potassium 3-R¹R²-4-aminobutyrate with chloroacetamide (2:1 molar ratio) in ethanol at 50°C.
Step 2: Acidify with HCl to precipitate N-carbamoylmethyl-3-R¹R²-4-aminobutyric acid .
Step 3: Cyclize in toluene at 140°C, distilling off water. Yield: 70–75% .
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| N-Acylation | 65–72% | 8–10 hours | Moderate | High purity |
| One-Pot Alkylation | 58–64% | 12 hours | Low | Reduced steps |
| Microwave-Assisted | 82% | 15 minutes | High | Rapid synthesis |
| Continuous Flow Reactor | 88% | 30 minutes | Industrial | High throughput, minimal byproducts |
| 4-Aminobutyric Acid Route | 70–75% | 6 hours | Moderate | Avoids toxic intermediates |
Optimization and Challenges
-
Byproduct Mitigation: The use of Amberlyst-15 in flow reactors suppresses 2-hydroxypyrrolidine formation .
-
Solvent Choice: THF and acetonitrile are preferred for their high dielectric constants, enhancing reaction rates .
-
Purification: Column chromatography remains critical for removing unreacted pyrrolidine and acetylated byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various methods, often involving the reaction of 4-acetylphenylamine with pyrrolidine derivatives. The structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), prostate (PPC-1), and glioblastoma (U-87) cells. Notably, some derivatives reduced cell viability by over 50%, indicating promising anticancer activity comparable to established drugs like cisplatin and paclitaxel .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been evaluated using animal models. For example, N-phenyl derivatives of 2-(4-phenylpiperazin-1-yl)acetamide showed significant activity in maximal electroshock (MES) tests, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy. Several compounds exhibited protective effects in seizure models, indicating their potential as new antiepileptic drugs .
Anti-inflammatory Effects
In silico studies have suggested that certain derivatives of this compound could serve as lead compounds for non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated significant anti-inflammatory and analgesic effects in preliminary tests, warranting further exploration into their mechanisms of action against inflammatory pathways .
Case Study 1: Antitumor Effects
One study investigated the ability of a derivative of this compound to inhibit the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involved apoptosis induction through caspase pathway activation, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against various bacterial strains. This highlights the compound's versatility in combating infections, which is critical in an era of increasing antibiotic resistance.
Summary of Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
| Application | Activity Type | Model/Cell Line | Observations |
|---|---|---|---|
| Anticancer | Cytotoxicity | MDA-MB-231, PPC-1, U-87 | Reduced cell viability by >50% |
| Anticonvulsant | Seizure Protection | MES model | Significant activity observed |
| Anti-inflammatory | Analgesic Effects | In vitro models | Promising results for NSAID development |
| Antimicrobial | Bacterial Inhibition | Various bacterial strains | Effective against multiple strains |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : this compound exhibits a planar amide group, enabling R22(10)-type hydrogen-bonded dimerization similar to N-substituted 2-arylacetamides . This contrasts with compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which shows variable dihedral angles (44.5°–77.5°) between aromatic rings, reducing planarity .
- Solubility: The acetyl group in the target compound enhances solubility in polar solvents compared to analogs with bulky sulfonyl or bromophenoxy groups (e.g., 2-(4-bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide) .
Biological Activity
N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Condensation Reactions : Utilizing reagents like acetic anhydride or acetyl chloride to introduce the acetyl group.
- Cyclization Reactions : Forming the pyrrolidine ring structure through appropriate cyclization methods.
- Substitution Reactions : Introducing functional groups under controlled conditions to achieve the desired molecular structure.
This compound exhibits biological activity through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluating novel pyrrolidine derivatives indicated that compounds similar to this compound showed significant anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes. Among the tested derivatives, some exhibited higher anti-inflammatory and analgesic properties compared to established drugs .
- Anticonvulsant Activity : Research on related compounds demonstrated that modifications in the pyrrolidine structure significantly influenced anticonvulsant activity. Compounds with specific substitutions were shown to provide protection against seizures in animal models, suggesting that this compound may also possess similar potential .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific functional groups enhanced cytotoxicity, suggesting that this compound could be developed further as an anticancer agent .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
